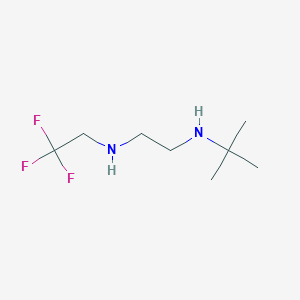

n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine

Beschreibung

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N2/c1-7(2,3)13-5-4-12-6-8(9,10)11/h12-13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEDJYDLKRMOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethylamine in the presence of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Research into potential therapeutic applications is ongoing, although specific medical uses are not yet well-established.

Industry: The compound may be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butyl-2-thiophenesulfonamide: This compound has a similar structure but contains a thiophene ring instead of the trifluoroethyl group.

N-tert-butyl-N’-2,2,2-trifluoroethylamine: Similar to n-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine but lacks the ethylenediamine component.

Uniqueness

N-tert-butyl-n’-2,2,2-trifluoroethylethylenediamine is unique due to its combination of tert-butyl and trifluoroethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .

Biologische Aktivität

n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores the synthesis, biological effects, and research findings associated with this compound.

The synthesis of n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine involves the reaction of tert-butyl amine with trifluoroacetic acid derivatives. The resulting compound is characterized by its unique trifluoromethyl group, which enhances its biological activity.

Chemical Structure:

- IUPAC Name: n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine

- Molecular Formula: C8H12F3N3

- Molecular Weight: 215.20 g/mol

Insecticidal Activity

Research has indicated that compounds similar to n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine exhibit significant insecticidal properties. For instance, studies have shown that certain derivatives possess good insecticidal activities against pests such as Plutella xylostella and Culex pipiens . The presence of the trifluoromethyl group is believed to enhance the efficacy of these compounds as pest regulators.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of n-tert-butyl-n'-2,2,2-trifluoroethylethylenediamine. A review of various studies indicates that while some derivatives show promising biological activity, they may also exhibit toxicity at higher concentrations. For example, repeated dose toxicity studies have reported effects on liver and reproductive organs in animal models .

Case Study 1: Insecticidal Efficacy

A study published in 2011 evaluated the insecticidal activity of synthesized N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole structures. These compounds were tested against Plutella xylostella, demonstrating a significant reduction in pest populations compared to controls. The results suggest that the incorporation of specific structural features can enhance biological activity .

Case Study 2: Toxicological Impact

A comprehensive toxicological review highlighted that exposure to tert-butanol and its derivatives can lead to nephropathy and other adverse effects in laboratory animals. The study emphasized the need for careful evaluation of dosage and exposure duration to mitigate potential health risks .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.